molecular formula C12H15NO B13868056 2-Hydroxy-5-pentylbenzonitrile CAS No. 52899-65-7

2-Hydroxy-5-pentylbenzonitrile

Cat. No.: B13868056
CAS No.: 52899-65-7
M. Wt: 189.25 g/mol
InChI Key: MJYBXQVLUPBGPR-UHFFFAOYSA-N
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Description

2-Hydroxy-5-pentylbenzonitrile is an organic compound with the molecular formula C12H15NO It is a derivative of benzonitrile, where the benzene ring is substituted with a hydroxyl group at the second position and a pentyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-pentylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-5-pentylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile . This reaction typically requires an acid catalyst and is carried out under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-pentylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst can be employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: 2-Hydroxy-5-pentylbenzoic acid or 2-Hydroxy-5-pentylbenzophenone.

    Reduction: 2-Hydroxy-5-pentylbenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-5-pentylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-pentylbenzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-pentylbenzonitrile is unique due to the presence of both a hydroxyl group and a pentyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased hydrophobicity and the ability to participate in a wider range of chemical reactions .

Properties

CAS No.

52899-65-7

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

2-hydroxy-5-pentylbenzonitrile

InChI

InChI=1S/C12H15NO/c1-2-3-4-5-10-6-7-12(14)11(8-10)9-13/h6-8,14H,2-5H2,1H3

InChI Key

MJYBXQVLUPBGPR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=C(C=C1)O)C#N

Origin of Product

United States

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